molecular formula C25H22N2O3 B2519142 4,4'-Bis(3-aminophenoxy)benzophenone CAS No. 63948-92-5

4,4'-Bis(3-aminophenoxy)benzophenone

Cat. No.: B2519142
CAS No.: 63948-92-5
M. Wt: 398.5 g/mol
InChI Key: SZOSBUBZKMVMGS-UHFFFAOYSA-N
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Description

4,4’-Bis(3-aminophenoxy)benzophenone is an organic compound with the molecular formula C25H20N2O3 and a molecular weight of 396.44 g/mol . This compound is characterized by the presence of two aminophenoxy groups attached to a benzophenone core. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4,4’-Bis(3-aminophenoxy)benzophenone typically involves the reaction of corresponding ketone compounds with aniline under basic conditions . The general synthetic route includes:

    Reactants: The starting materials include a ketone compound and aniline.

    Reaction Conditions: The reaction is carried out in the presence of a basic solvent such as sodium hydroxide solution.

    Procedure: The reactants are mixed in a molar ratio and heated to an appropriate temperature to facilitate the reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

4,4’-Bis(3-aminophenoxy)benzophenone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Properties

CAS No.

63948-92-5

Molecular Formula

C25H22N2O3

Molecular Weight

398.5 g/mol

IUPAC Name

[4,4-bis(3-aminophenoxy)cyclohexa-1,5-dien-1-yl]-phenylmethanone

InChI

InChI=1S/C25H22N2O3/c26-20-8-4-10-22(16-20)29-25(30-23-11-5-9-21(27)17-23)14-12-19(13-15-25)24(28)18-6-2-1-3-7-18/h1-14,16-17H,15,26-27H2

InChI Key

SZOSBUBZKMVMGS-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)OC4=CC=CC(=C4)N)N

Canonical SMILES

C1C=C(C=CC1(OC2=CC=CC(=C2)N)OC3=CC=CC(=C3)N)C(=O)C4=CC=CC=C4

solubility

not available

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,4'-bis(m-aminophenoxy)benzophenone was prepared in accordance with the method of Example 1 employing 4,4'-dichlorobenzophenone and m-aminophenol as the starting materials. 26% yield of product having a melting point of about 138°-140° C. was obtained.
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4,4'-bis(m-aminophenoxy)benzophenone
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26%

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